molecular formula C9H12BrN3S B1166375 1-[(Prop-2-en-1-yl)oxy]octadec-9-ene CAS No. 114002-70-9

1-[(Prop-2-en-1-yl)oxy]octadec-9-ene

Cat. No.: B1166375
CAS No.: 114002-70-9
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Prop-2-en-1-yl)oxy]octadec-9-ene is a long-chain unsaturated ether compound characterized by an 18-carbon backbone (octadec-9-ene) with a double bond at the 9th position and a propenyloxy (allyl ether) group attached via an oxygen atom at the 1st position. The propenyloxy moiety introduces allyl ether functionality, which imparts unique reactivity and stability compared to esters or other oxygen-containing substituents. This compound is structurally related to lipid derivatives but lacks the glycerol or phosphate groups typical of phospholipids.

Properties

CAS No.

114002-70-9

Molecular Formula

C9H12BrN3S

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Properties/Applications Reference
This compound C₂₁H₃₈O Allyl ether, alkene Potential surfactant/lubricant N/A
1-[(1Z)-Octadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine C₄₄H₈₄NO₈P Ether, ester, phosphate Membrane phospholipid
(9E)-Octadec-9-en-1-yl Acetate C₂₀H₃₆O₂ Ester, alkene Fragrance/flavor agent
Chavicyl Acetate C₁₇H₂₀O₂ Aromatic ether, ester Antimicrobial/spicy odorant
Thiazol-imine derivatives () Varies Thiazole, propenyl, imine Antihypertensive agents

Research Findings and Implications

  • Stability : Ethers like this compound are more hydrolytically stable than esters, making them suitable for applications requiring longevity under aqueous conditions .
  • Biological Relevance : Unlike phospholipids () or pharmacologically active derivatives (), the target compound’s lack of polar head groups limits its role in biological systems but expands utility in industrial chemistry.
  • Synthetic Versatility : The propenyloxy group may enable further functionalization (e.g., polymerization or cross-linking) due to the reactivity of the allyl moiety.

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